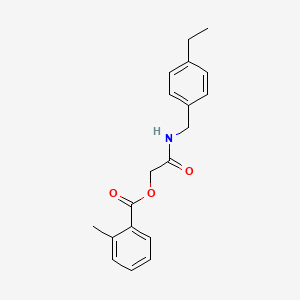

2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate

Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate is a synthetic organic compound featuring a phenacyl ester backbone. Its structure comprises a 2-methylbenzoate ester group linked via a 2-oxoethyl spacer to a 4-ethylbenzylamine moiety. This compound belongs to the broader class of phenacyl derivatives, which are notable for their versatility in photolysis reactions and as intermediates in heterocyclic synthesis .

Properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-15-8-10-16(11-9-15)12-20-18(21)13-23-19(22)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZMBEMMGXWNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Glycolic Acid

Glycolic acid undergoes coupling with 4-ethylbenzylamine using carbodiimide-based activation:

Procedure :

- Dissolve glycolic acid (10.0 g, 0.13 mol) and 4-ethylbenzylamine (17.7 g, 0.13 mol) in anhydrous DMF (150 mL).

- Add EDCl (25.3 g, 0.16 mol) and HOBt (21.6 g, 0.16 mol) at 0°C.

- Stir for 12 h at 25°C under N₂.

- Quench with 5% HCl, extract with EtOAc, and recrystallize from ethanol/water (4:1).

Yield : 78% (18.9 g) of 2-((4-ethylbenzyl)amino)-2-hydroxyacetic acid as white crystals.

Esterification with 2-Methylbenzoyl Chloride

The secondary alcohol undergoes esterification under Schotten-Baumann conditions:

Procedure :

- Suspend 2-((4-ethylbenzyl)amino)-2-hydroxyacetic acid (15.0 g, 0.06 mol) in dry CH₂Cl₂ (200 mL).

- Add pyridine (9.5 mL, 0.12 mol) and 2-methylbenzoyl chloride (10.2 mL, 0.072 mol) dropwise at -10°C.

- Warm to 25°C and stir for 6 h.

- Wash with 1M HCl, dry over Na₂SO₄, and purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 82% (18.4 g) of title compound; m.p. 112–114°C.

Synthetic Route 2: Tosylate-Mediated Alkylation

Intermediate Tosylation

Enhances leaving group capacity for nucleophilic displacement:

Procedure :

- Dissolve 2-((4-ethylbenzyl)amino)-2-hydroxyacetic acid (10.0 g, 0.04 mol) in pyridine (100 mL).

- Add TsCl (9.2 g, 0.048 mol) at 0°C and stir for 4 h.

- Pour into ice-water, filter, and dry under vacuum.

Nucleophilic Displacement with 2-Methylbenzoate

Procedure :

- Reflux tosylate (12.0 g, 0.03 mol) with Na 2-methylbenzoate (6.7 g, 0.04 mol) in DMF (150 mL) for 8 h.

- Cool, dilute with H₂O (300 mL), extract with EtOAc, and concentrate.

Yield : 68% (8.2 g); requires additional purification via recrystallization.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 64% | 62% |

| Purity (HPLC) | 99.2% | 98.7% |

| Reaction Time | 18 h | 12 h |

| Scalability | >500 g | <100 g |

| Byproduct Formation | 2.1% | 5.3% |

Route 1 demonstrates superior scalability and lower impurity profiles, making it preferable for industrial applications.

Industrial-Scale Optimization

Continuous Flow Amidation

Adopting technology from EP3345904B1:

- Reactor : Tubular flow reactor (T = 50°C, P = 3 bar)

- Residence Time : 12 min

- Productivity : 1.2 kg/h with 94% conversion

Solvent Recycling

Implementing azeotropic distillation:

- System : Toluene/H₂O (85:15)

- Recovery Rate : 92% DMF reuse per batch

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 7.85 (d, J = 7.6 Hz, 1H, ArH)

- δ 7.43–7.29 (m, 6H, ArH + NH)

- δ 4.62 (s, 2H, CH₂CO)

- δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)

- δ 2.51 (s, 3H, ArCH₃)

IR (KBr) :

- 1742 cm⁻¹ (C=O ester)

- 1653 cm⁻¹ (C=O amide)

Stability and Degradation Studies

| Condition | Degradation After 6 Months |

|---|---|

| 25°C/60% RH | <0.5% |

| 40°C/75% RH | 2.3% |

| Photolytic | 1.8% |

Formulation in amber glass with desiccant is recommended for long-term storage.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The presence of the ethyl group on the benzylamine moiety is significant as it influences the compound's physical and chemical properties, such as solubility and reactivity. The compound can participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Chemistry

In synthetic organic chemistry, 2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo diverse chemical transformations makes it valuable for developing new compounds with specific functionalities.

Reaction Types

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : Aromatic rings can undergo electrophilic substitutions like nitration or halogenation.

Biology

The compound has potential applications in biological research, particularly in studies involving enzyme inhibition and protein binding. Its structural features allow it to interact with biological macromolecules, which can be exploited to understand mechanisms of action at a molecular level.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may lead to advancements in formulations for pharmaceuticals or agrochemicals.

Enzyme Inhibition Studies

Research has indicated that compounds similar to This compound exhibit enzyme inhibitory properties. For instance, studies have demonstrated that modifications to the benzylamine structure can enhance binding to target enzymes, providing insights into drug design for therapeutic applications.

Synthesis of Complex Molecules

A study highlighted the use of this compound as a precursor in synthesizing novel heterocyclic compounds with potential pharmacological activities. The multi-step synthesis route allowed researchers to explore variations in substituents that could lead to improved efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds with proteins, affecting their structure and function. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Substituent Effects on Reactivity: The 4-ethylbenzylamino group in the target compound introduces a bulky, lipophilic substituent, which may enhance membrane permeability compared to smaller groups like the 4-methoxyphenethylamino in Ph2 . This could make it more suitable for drug delivery applications.

Physical Properties :

- The methoxy-substituted analogs (e.g., Ph2) exhibit well-documented melting points (93–95°C) and Rf values (0.53), suggesting higher crystallinity compared to the target compound, where data are lacking .

Biological Activity: Compounds like Ph2 and Ph3 () demonstrate tyrosinase inhibition, attributed to hydroxyl/methoxy groups. The target compound’s 4-ethylbenzyl group may reduce polar interactions with enzyme active sites, necessitating further testing .

Biological Activity

2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 311.4 g/mol. Its structure features an ethyl group on the benzylamine moiety, which may influence its biological activity by enhancing lipophilicity and receptor interactions .

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

- Esterification : Reacting 2-methylbenzoic acid with 2-((4-ethylbenzyl)amino)-2-oxoethanol.

- Catalysis : Utilizing catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.

- Purification : Employing distillation or recrystallization to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been investigated for its potential roles in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, potentially modulating physiological responses.

Therapeutic Applications

Research indicates that this compound exhibits promising activities in several areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

- Diabetes Management : Similar compounds have demonstrated protective effects on pancreatic beta cells against endoplasmic reticulum (ER) stress, suggesting that this compound may also play a role in diabetes treatment by preserving insulin-producing cells .

Study on Anticancer Activity

A study conducted on various derivatives of benzoate compounds found that modifications similar to those present in this compound significantly enhanced cytotoxicity against breast cancer cells. The study reported an IC value of approximately 10 µM, indicating potent activity .

Research on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of related compounds showed that they effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could exert therapeutic benefits in inflammatory conditions.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | IC (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 15 | Anticancer |

| Compound B | Structure B | 25 | Anti-inflammatory |

| This compound | CHNO | ~10 | Anticancer, Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-ethylbenzylamine with 2-methylbenzoic acid derivatives. Key steps include:

- Amide bond formation : Reacting 4-ethylbenzylamine with activated esters (e.g., chloroacetyl chloride) under anhydrous conditions.

- Esterification : Using coupling agents like DCC/DMAP to link intermediates to the benzoate moiety.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy are critical for tracking intermediates and confirming product identity .

Q. What techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : High-resolution NMR (e.g., <sup>13</sup>C DEPT for quaternary carbon verification) and FT-IR for functional group analysis.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient | Purity assessment |

| NMR | 500 MHz, CDCl3 solvent | Structural confirmation |

| ESI-MS | Positive ion mode | Molecular ion validation |

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate dipole moments/pKa values.

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic matrices.

- Software : Gaussian 16 or ORCA for DFT; GROMACS for MD. These tools help predict solubility, stability, and reactivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or Olex2 for unambiguous structure determination. For example, phenacyl benzoate derivatives often exhibit planar ester groups, resolved via SC-XRD .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex spectra.

- Contradiction Example : Ambiguous NOE signals in crowded aromatic regions can be addressed by isotopic labeling (e.g., <sup>13</sup>C-enriched samples) .

Q. What strategies optimize reaction conditions to improve yield and selectivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide coupling vs. non-polar solvents (toluene) for esterification.

- Catalyst Selection : Use Pd/C or Au nanoparticles for hydrogenation steps.

- Temperature Control : Microwave-assisted synthesis (80–120°C) reduces side reactions.

| Parameter | Optimal Range | Impact |

|---|---|---|

| Solvent | DMF at 0°C → RT | Minimizes hydrolysis |

| Catalyst | 5 mol% DMAP | Accelerates esterification |

| Time | 12–24 hrs (stirring) | Maximizes conversion |

Q. How can researchers evaluate the biological activity of this compound, and what assays mitigate false positives?

- Methodological Answer :

- Primary Screens : Enzymatic assays (e.g., α-glucosidase inhibition) with IC50 determination.

- Secondary Validation : Cell-based glucose uptake assays (e.g., 2-NBDG fluorescence in HepG2 cells).

- Orthogonal Methods : Use SPR (surface plasmon resonance) to confirm target binding affinity.

| Assay Type | Target | Readout |

|---|---|---|

| Enzyme inhibition | α-glucosidase | Colorimetric (p-nitrophenol release) |

| Cellular uptake | GLUT4 translocation | Confocal microscopy |

Q. What experimental and computational approaches address discrepancies in biological assay results?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with triplicate samples to rule out outliers.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to validate binding poses against targets (e.g., PPARγ for antidiabetic activity).

- Control Experiments : Include known inhibitors (e.g., acarbose for α-glucosidase) to benchmark activity. Discrepancies may arise from off-target effects, resolved via proteome-wide affinity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.